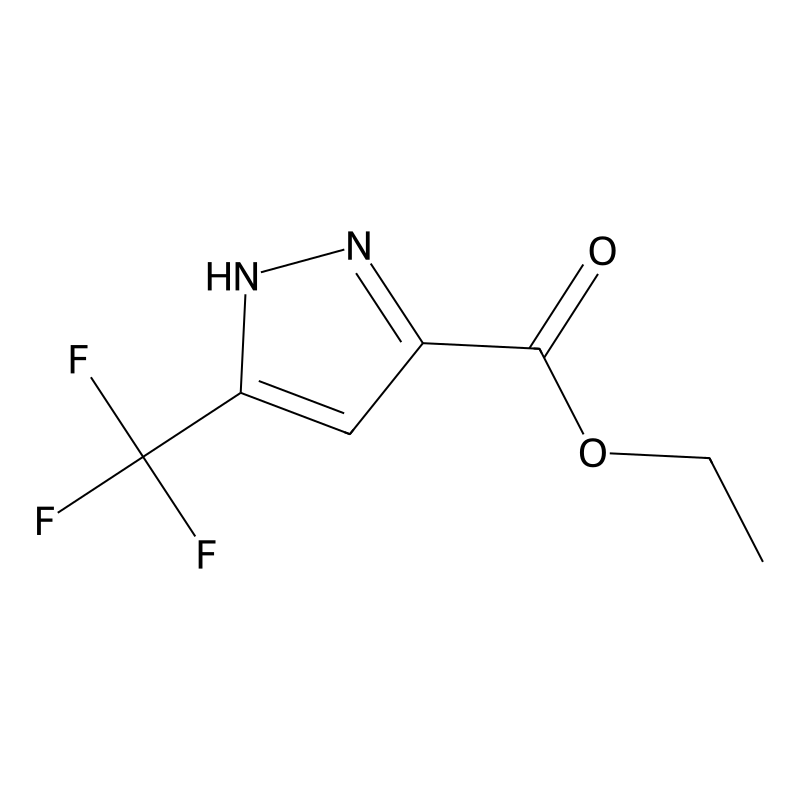ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C7H7F3N2O2. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a trifluoromethyl group (-CF3) that significantly influences its chemical properties. This compound is characterized by its high electronegativity due to the presence of fluorine atoms, making it an interesting subject for various chemical and biological studies .
There is no documented information available on the specific mechanism of action of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.
- Wear gloves and eye protection when handling the compound.
- Work in a well-ventilated fume hood.
- Avoid inhalation, ingestion, and skin contact.
- Refer to general laboratory safety guidelines for handling organic chemicals.
Medicinal Chemistry:
The pyrazole ring is a common scaffold found in many bioactive molecules []. The presence of the trifluoromethyl group can further enhance the molecule's interaction with biological targets []. Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate could be a starting material for the synthesis of novel therapeutic agents. Researchers might explore its potential for:
- Development of new drugs: The molecule's structure could be modified to target specific enzymes, receptors, or other biomolecules involved in diseases.
- Fragment-based drug discovery: This technique utilizes small molecules like ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate as starting points for building more complex drug candidates [].
Materials Science:
The combination of the aromatic pyrazole ring and the electron-withdrawing trifluoromethyl group could impart interesting properties to materials incorporating this molecule. Some potential areas of exploration include:
- Organic electronics: The molecule's structure might be suitable for development into organic semiconductors or other functional materials used in electronic devices.
- Crystal engineering: The specific arrangement of atoms in ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate could be useful for designing new crystals with tailored properties [].
The biological activity of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has been explored in various contexts. Preliminary studies suggest potential applications in medicinal chemistry, particularly in developing anti-inflammatory and analgesic agents. The presence of the trifluoromethyl group is known to enhance biological activity by improving metabolic stability and bioavailability .
Several methods have been reported for synthesizing ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate:
- Condensation Reactions: One common approach involves the condensation of 3-amino-1H-pyrazole with ethyl trifluoroacetate, followed by carboxylation.
- Cyclization Reactions: Another method includes cyclization reactions involving appropriate precursors that lead to the formation of the pyrazole ring while incorporating the trifluoromethyl group.
- Fluorination Techniques: Direct fluorination of related compounds can also yield this compound, although care must be taken due to the reactivity of fluorinated intermediates .
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several applications in both research and industry:
- Pharmaceutical Development: It serves as a key intermediate in synthesizing various pharmaceuticals with potential therapeutic effects.
- Agricultural Chemistry: The compound may be utilized in developing agrochemicals due to its biological activity against pests and diseases.
- Material Science: Its unique properties make it suitable for applications in developing advanced materials .
Interaction studies involving ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate have focused on its binding affinity with biological targets, particularly enzymes and receptors related to inflammation and pain pathways. In vitro studies have indicated that this compound may inhibit specific enzymes, leading to reduced inflammatory responses. Further research is needed to fully elucidate its mechanism of action and potential side effects .
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds based on their structure and biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | C9H11F3N2O2 | Additional ethyl group enhances lipophilicity |
| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | C7H7F3N2O2 | Different position of carboxylate affects reactivity |
| Methyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | C6H6F3N2O2 | Methyl group instead of ethyl alters solubility |
Uniqueness
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to its specific combination of a trifluoromethyl group and a pyrazole core, which enhances its biological activity compared to other derivatives. The presence of the ethyl ester further contributes to its solubility and reactivity profile, making it a valuable compound in medicinal chemistry .








